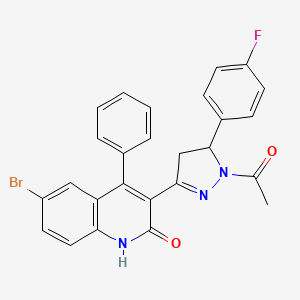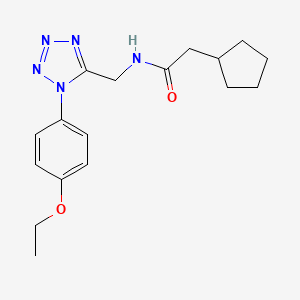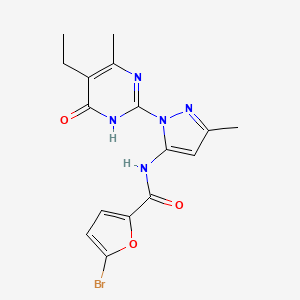
5-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16BrN5O3 and its molecular weight is 406.24. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Novel Derivatives
A study by Rahmouni et al. (2016) focused on the synthesis and biological evaluation of a novel series of pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. The structural modifications and biological screenings suggest these compounds' relevance in designing novel therapeutic agents targeting specific cancer types and inflammatory conditions [Rahmouni et al., 2016].
Antiprotozoal Activity
Another research by Ismail et al. (2004) detailed the development of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. This study illustrates the compound's potential application in combating protozoal infections, highlighting its effectiveness against Trypanosoma and Plasmodium species [Ismail et al., 2004].
Anti-Avian Influenza Virus Activity
Research by Flefel et al. (2012) synthesized heterocyclic compounds based on furanone derivatives, showing promising anti-avian influenza virus activity. This work underscores the potential for developing antiviral agents from furan and pyrazole derivatives against specific viral strains, including H5N1 [Flefel et al., 2012].
Catalytic Synthesis Approaches
Tavakoli-Hoseini et al. (2011) described an efficient method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This research highlights innovative synthetic approaches to obtain pyrazolopyrimidines, potentially applicable to the synthesis of compounds like the one [Tavakoli-Hoseini et al., 2011].
Antimicrobial Agents
A study by Chambhare et al. (2003) focused on the synthesis and preliminary evaluation of carboxamide and thieno[2,3-d]pyrimidin-4-ones derivatives as antimicrobial agents. This work is pertinent as it explores the antimicrobial potential of structurally similar compounds, indicating possible research avenues for the compound [Chambhare et al., 2003].
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3/c1-4-10-9(3)18-16(20-14(10)23)22-13(7-8(2)21-22)19-15(24)11-5-6-12(17)25-11/h5-7H,4H2,1-3H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVRDVYKWNHIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(O3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)
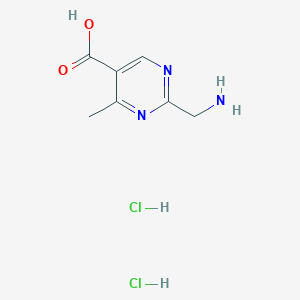
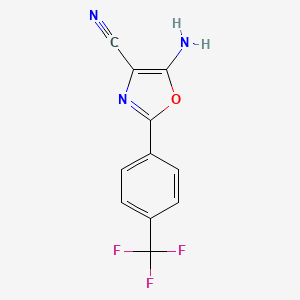
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)
![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
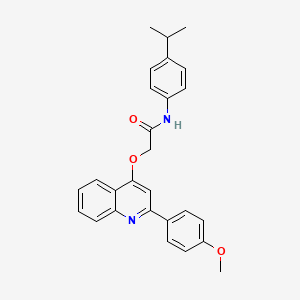
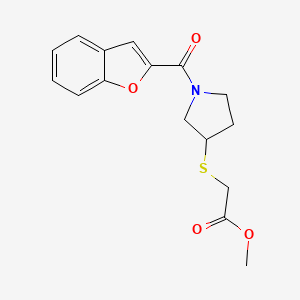
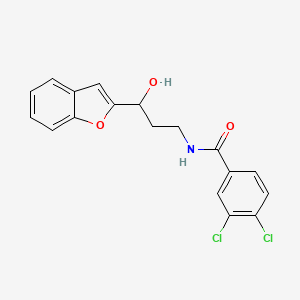
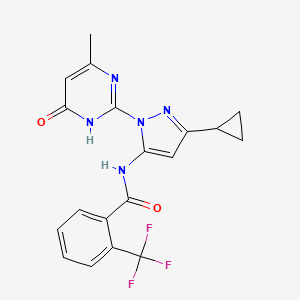
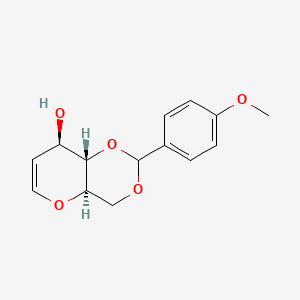
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)
